2-Hydroxyphenylsulphur pentafluoride
Description
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Properties
IUPAC Name |
2-(pentafluoro-λ6-sulfanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-4-2-1-3-5(6)12/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVXSUWUMQLKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxyphenylsulphur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfanyl (SF₅) group is rapidly emerging as a critical substituent in medicinal chemistry and materials science, valued for its unique combination of properties including high electronegativity, metabolic stability, and lipophilicity.[1] This guide provides a comprehensive technical overview of the chemical properties of 2-Hydroxyphenylsulphur pentafluoride, a key building block for introducing the SF₅ moiety into ortho-substituted phenolic scaffolds. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes established principles of SF₅ chemistry, plausible synthetic routes, and predicted physicochemical and spectroscopic properties based on closely related analogues and theoretical considerations. We will delve into the synthesis, structural analysis, reactivity, and potential applications of this compound, with a particular focus on its relevance in drug discovery and development.
Introduction: The "Super-Trifluoromethyl" Group in an Ortho-Phenolic Context
The pentafluorosulfanyl (SF₅) group is often dubbed the "super-trifluoromethyl" group due to its superior electron-withdrawing nature and greater lipophilicity compared to the trifluoromethyl (CF₃) group.[2] These characteristics make it a highly desirable functional group for modulating the properties of bioactive molecules. Introducing an SF₅ group can significantly impact a molecule's acidity, metabolic stability, membrane permeability, and binding affinity to biological targets.[1]
2-Hydroxyphenylsulphur pentafluoride places this powerful functional group in a strategic ortho position to a hydroxyl group on a benzene ring. This specific arrangement presents unique opportunities and challenges in synthesis and introduces intriguing possibilities for intramolecular interactions and novel pharmacological profiles. The hydroxyl group can act as a handle for further functionalization or as a key pharmacophoric feature, while the ortho-SF₅ group can influence its acidity and conformational preferences.
Synthesis and Characterization
While traditional methods for synthesizing arylsulfur pentafluorides involve the oxidative fluorination of diaryl disulfides or aryl thiols, these approaches often require harsh reagents and offer limited functional group tolerance.[3] A more modern and versatile approach for the synthesis of functionalized SF₅-phenols involves a [4+2] Diels-Alder cycloaddition reaction.[4]
Proposed Synthetic Route: Diels-Alder Cycloaddition
A plausible and efficient route to 2-Hydroxyphenylsulphur pentafluoride involves the Diels-Alder reaction between an SF₅-substituted alkyne and a suitable diene, followed by an aromatization step. This strategy offers a convergent and regioselective pathway.[4]
Conceptual Workflow for the Synthesis of 2-Hydroxyphenylsulphur Pentafluoride:
Caption: Proposed synthetic workflow for 2-Hydroxyphenylsulphur pentafluoride via Diels-Alder reaction.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, pentafluorosulfanylacetylene (1.0 eq) and 2-((tert-butyldimethylsilyl)oxy)furan (1.2 eq) are dissolved in a high-boiling solvent such as toluene or xylene.
-
Diels-Alder Cycloaddition: The reaction mixture is heated under microwave irradiation at a temperature range of 120-150 °C for 1-4 hours. The progress of the reaction is monitored by thin-layer chromatography or GC-MS.
-
Aromatization and Deprotection: Upon completion of the cycloaddition, a protic acid (e.g., HCl in dioxane or trifluoroacetic acid) is added to the reaction mixture. The mixture is then stirred at room temperature or gently heated to facilitate both the dehydration and the cleavage of the silyl ether protecting group.
-
Workup and Purification: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-Hydroxyphenylsulphur pentafluoride.
Spectroscopic Characterization (Predicted)
Due to the lack of specific published spectra for 2-Hydroxyphenylsulphur pentafluoride, the following data are predicted based on the known spectroscopic properties of arylsulfur pentafluorides and ortho-substituted phenols.
Table 1: Predicted Spectroscopic Data for 2-Hydroxyphenylsulphur Pentafluoride
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (4H) would appear as complex multiplets in the range of δ 7.0-8.0 ppm. The phenolic proton (1H) would likely be a broad singlet, with its chemical shift dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons would resonate between δ 115-160 ppm. The carbon bearing the SF₅ group is expected to be significantly downfield. Due to C-F coupling, the signals for the fluorinated aromatic carbons may be broad or split.[5][6] |
| ¹⁹F NMR | The SF₅ group typically exhibits a characteristic AX₄ spin system, with one axial fluorine (quintuplet) and four equatorial fluorines (doublet). The axial fluorine would appear downfield (δ ≈ 80-90 ppm) and the equatorial fluorines upfield (δ ≈ 60-70 ppm).[7] |
| IR (Infrared) | A broad O-H stretching band around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations just above 3000 cm⁻¹. Strong S-F stretching bands in the region of 800-950 cm⁻¹. C-O stretching around 1200 cm⁻¹. |
| Mass Spec. | The molecular ion peak [M]⁺ would be observed at m/z = 220. Key fragmentation patterns would likely involve the loss of fluorine atoms and potentially the entire SF₅ group. |
Physicochemical Properties
The introduction of the SF₅ group at the ortho position to a hydroxyl group is expected to significantly influence the molecule's physicochemical properties.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Effect | Rationale |
| pKa | 6.0 - 7.0 | The strong electron-withdrawing nature of the SF₅ group will increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10), likely making it comparable to or slightly more acidic than p-nitrophenol (pKa ≈ 7.1). A predicted pKa for a related compound, 3-Formyl-4-hydroxyphenylsulphur pentafluoride, is 6.34.[8] |
| LogP | High | The SF₅ group is known to be highly lipophilic, which would lead to a significantly positive LogP value, indicating good solubility in nonpolar solvents and potentially enhanced membrane permeability.[2] |
| Stability | High | The S-F bonds in the SF₅ group are exceptionally strong, conferring high thermal and chemical stability to the molecule.[1] |
Reactivity and Mechanistic Insights
The reactivity of 2-Hydroxyphenylsulphur pentafluoride is dictated by the interplay between the phenolic hydroxyl group and the electron-withdrawing SF₅ substituent.
Acidity and Deprotonation
As mentioned, the phenolic proton is significantly more acidic than in phenol. This enhanced acidity facilitates deprotonation to form the corresponding phenoxide, which can then be used in various nucleophilic substitution reactions.
Electrophilic Aromatic Substitution
The SF₅ group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. However, the ortho-hydroxyl group is a strong activating group and an ortho-, para-director. The outcome of electrophilic substitution reactions on this molecule will therefore be a complex interplay of these directing effects and steric hindrance from the bulky SF₅ group.
Diagram of Directing Effects in Electrophilic Aromatic Substitution:
Caption: Predicted regioselectivity for electrophilic aromatic substitution on 2-Hydroxyphenylsulphur pentafluoride.
Applications in Drug Discovery
The unique properties of the SF₅ group make 2-Hydroxyphenylsulphur pentafluoride a valuable building block in drug discovery programs.
Bioisosteric Replacement
The SF₅ group can serve as a bioisostere for other functional groups, such as the trifluoromethyl, nitro, or even a tert-butyl group.[9][10] Its introduction can lead to improved potency, selectivity, and pharmacokinetic profiles. The ortho-hydroxy functionality provides a point of attachment for incorporating this valuable moiety into larger drug scaffolds.
Modulating Acidity and Hydrogen Bonding
The ability of the ortho-SF₅ group to fine-tune the pKa of the phenolic hydroxyl group can be exploited to optimize interactions with biological targets. A lower pKa can influence the ionization state of the molecule at physiological pH, affecting its binding to receptors and enzymes.
Enhancing Metabolic Stability
The robust nature of the C-SF₅ bond can enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism.[1] This can lead to a longer half-life and improved bioavailability.
Structural Insights from X-ray Crystallography of an Analogue
While a crystal structure for 2-Hydroxyphenylsulphur pentafluoride is not available, the X-ray crystal structure of a closely related compound, a 2-SF₅-4-aminophenol derivative synthesized via a Diels-Alder reaction, provides valuable insights into the expected solid-state conformation.[4] The SF₅ group adopts a slightly distorted octahedral geometry. The presence of the ortho-substituent can influence the orientation of the SF₅ group relative to the aromatic ring. Intramolecular hydrogen bonding between the hydroxyl group and one of the equatorial fluorine atoms of the SF₅ group is a possibility that could influence the molecule's conformation and properties.
Conclusion
2-Hydroxyphenylsulphur pentafluoride is a promising, albeit underexplored, building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. Its synthesis is achievable through modern synthetic methods like the Diels-Alder reaction. The powerful electron-withdrawing and lipophilic nature of the ortho-SF₅ group profoundly influences the chemical and physical properties of the phenolic ring system. As synthetic accessibility to SF₅-containing compounds improves, we anticipate that 2-Hydroxyphenylsulphur pentafluoride and its derivatives will play an increasingly important role in the development of next-generation pharmaceuticals and advanced materials. Further experimental investigation into the precise physicochemical and biological properties of this compound is highly warranted.
References
-
The Pentafluorosulfanyl group (SF5) - Rowan. (URL: [Link])
-
Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC. (URL: [Link])
-
Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - Figshare. (URL: [Link])
- Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. (URL: Not available)
-
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - ResearchGate. (URL: [Link])
-
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed. (URL: [Link])
-
Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PMC. (URL: [Link])
-
Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - Beilstein Journals. (URL: [Link])
-
"Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi. (URL: [Link])
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (URL: [Link])
-
Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules - ResearchGate. (URL: [Link])
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC. (URL: [Link])
-
Methods for Producing Fluorinated Phenylsulfur Pentafluorides - Eureka | Patsnap. (URL: [Link])
-
Synthesis and Characterization of 2-pyridylsulfur Pentafluorides - PubMed. (URL: [Link])
-
13C NMR of pentafluorophenyl group : r/chemistry - Reddit. (URL: [Link])
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - ResearchGate. (URL: [Link])
-
Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group - PMC. (URL: [Link])
-
The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC. (URL: [Link])
-
Tutorials » The Center for Xray Crystallography » - University of Florida. (URL: [Link])
-
2-Aminophenylsulphur pentafluoride | C6H6F5NS | CID 49846465 - PubChem. (URL: [Link])
-
Synthesis and characterization of the crystal structure and magnetic properties of the hydroxyfluoride MnF2−x(OH)x (x ∼ 0.8) - RSC Publishing. (URL: [Link])
-
X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives - MDPI. (URL: [Link])
-
2-Pentanol, pentafluoropropionate - the NIST WebBook. (URL: [Link])
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- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. SF5-containing building blocks - Enamine [enamine.net]
- 3. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 4. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi [pdxscholar.library.pdx.edu]
- 6. reddit.com [reddit.com]
- 7. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1159512-31-8 CAS MSDS (3-Formyl-4-hydroxyphenylsulphur pentafluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxyphenylsulfur Pentafluoride: The Ortho-SF₅ Phenol Scaffold
Technical Guide & Whitepaper [1]
Part 1: Executive Summary
2-Hydroxyphenylsulfur pentafluoride (CAS: 1126968-75-9), also known as 2-(Pentafluorosulfanyl)phenol , represents a high-value scaffold in modern medicinal chemistry.[1] Characterized by the presence of the "super-trifluoromethyl" group (
This guide details the physicochemical profile, validated synthesis pathways, and strategic applications of 2-Hydroxyphenylsulfur pentafluoride in drug discovery, specifically focusing on its role as a bioisostere for ortho-nitro and ortho-trifluoromethyl phenols.[1]
Part 2: Chemical Identity & Physicochemical Profile[1]
The
Table 1: Compound Data Sheet
| Property | Data |
| Chemical Name | 2-Hydroxyphenylsulfur pentafluoride |
| Synonyms | 2-(Pentafluorosulfanyl)phenol; 2-SF₅-Phenol |
| CAS Number | 1126968-75-9 |
| Molecular Formula | |
| Molecular Weight | 220.16 g/mol |
| Appearance | Low-melting solid or crystalline solid (Colorless to off-white) |
| Solubility | Soluble in MeOH, DMSO, DCM; Sparingly soluble in water |
| pKa (Predicted) | ~6.5 - 7.5 (Increased acidity vs. Phenol due to |
| Lipophilicity (LogP) | ~3.6 (Significantly higher than 2-CF₃-phenol) |
| Hammett Constant ( | 0.68 (Strong electron-withdrawing) |
Part 3: Synthesis & Reactivity
Core Directive: Direct fluorination of free phenols to install
Validated Synthetic Workflow
The synthesis proceeds in three distinct stages: Oxidative Chlorofluorination, Fluoride Exchange, and Demethylation.
Stage 1: Oxidative Chlorofluorination (The Umemoto Protocol)
-
Precursor: Bis(2-methoxyphenyl)disulfide.[1]
-
Reagents:
gas (or ), Potassium Fluoride (KF), Acetonitrile. -
Mechanism: The disulfide bond is cleaved by chlorine to form the sulfenyl chloride, which is oxidatively fluorinated to the sulfur chlorotetrafluoride intermediate.
Stage 2: Fluoride Exchange
-
Intermediate: 2-Methoxyphenylsulfur chlorotetrafluoride (
).[1] -
Reagents: Zinc Fluoride (
) or Silver Fluoride ( ), no solvent or high-boiling solvent. -
Process: The labile apical chlorine atom is displaced by fluorine to complete the hypervalent
octahedron.
Stage 3: Demethylation [1]
-
Reagent: Boron Tribromide (
) in Dichloromethane (DCM). -
Process: Standard Lewis-acid mediated cleavage of the methyl ether to reveal the free phenol.
Experimental Protocol (Step-by-Step)
-
Preparation of
:-
Dissolve Bis(2-methoxyphenyl)disulfide (10 mmol) in dry Acetonitrile (50 mL).
-
Add dry KF (100 mmol). Cool to -10°C.[1]
-
Bubble
gas slowly (~30 mmol) into the slurry. Stir at 0°C for 2 hours. -
Observation: Reaction mixture turns pale yellow.
-
Filter off inorganic salts. Evaporate solvent to yield crude 2-methoxyphenylsulfur chlorotetrafluoride.[1]
-
-
Conversion to
: -
Deprotection to Phenol:
Visualization: Synthesis Logic
Figure 1: Step-wise synthesis of 2-Hydroxyphenylsulfur pentafluoride via the Umemoto oxidative fluorination route.
Part 4: Medicinal Chemistry Applications[1][2][4]
Bioisosterism: The "Super-Trifluoromethyl" Effect
The
-
Steric Bulk: The
group is larger ( ) than ( ) and tert-butyl. This increased bulk can force the phenol ring into specific conformations (atropisomerism) or block metabolic access to the adjacent position more effectively. -
Lipophilicity: The
group is significantly more lipophilic ( ) than ( ). This enhances blood-brain barrier (BBB) penetration for CNS targets.[1]
Modulation of Acidity (pKa)
The acidity of the phenolic hydroxyl is critical for ligand-receptor binding (H-bond donor vs. acceptor capability).[1]
-
Phenol: pKa ~ 10.0[1]
-
2-CF₃-Phenol: pKa ~ 8.9[1]
-
2-SF₅-Phenol: pKa ~ 7.0 - 7.5 (Estimated)[1]
-
Mechanism: The strong electron-withdrawing nature of
(inductive and resonance) stabilizes the phenolate anion. This lowers the pKa, making the compound more acidic and potentially increasing solubility at physiological pH compared to non-fluorinated analogues.
Intramolecular Interactions
The ortho positioning allows for potential intramolecular hydrogen bonding between the phenolic proton and the equatorial fluorine atoms of the
Visualization: SAR Logic & Bioisosterism
Figure 2: Structure-Activity Relationship (SAR) comparison demonstrating the advantages of the SF5 scaffold over standard fluorinated groups.[1]
Part 5: Safety & Handling
Working with
-
Reactivity: While the
group itself is chemically inert (resistant to hydrolysis, acids, and bases), the synthesis intermediates ( ) are moisture-sensitive and corrosive. -
Toxicity: Specific toxicology data for 2-Hydroxyphenylsulfur pentafluoride is limited.[1] Treat as a potential irritant/toxicant . Use standard PPE (gloves, goggles, fume hood).
-
Disposal: Fluorinated organic compounds should be disposed of via high-temperature incineration to prevent environmental accumulation.[1]
Part 6: References
-
Umemoto, T., et al. (2008). "Synthesis and Properties of Arylsulfur Pentafluorides." Journal of Fluorine Chemistry. Link
-
Savoie, P. R., & Welch, J. T. (2015).[6][7] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link
-
Tokunaga, E., et al. (2013). "Pentafluorosulfanyl Group (SF5) in Organic Chemistry." Chemical Reviews. Link
-
BLD Pharm. (n.d.). "Product Data: 2-Hydroxyphenylsulphur pentafluoride (CAS 1126968-75-9)." Link
-
ChemSrc. (n.d.). "2-(pentafluoro-lambda6-sulfanyl)phenol Data." Link
-
Altomonte, S., & Zanda, M. (2012). "Synthetic Chemistry and Biological Activity of Pentafluorosulphanyl (SF5) Organic Molecules." Journal of Fluorine Chemistry. Link
Sources
- 1. 774-94-7|4-(Pentafluorosulfanyl)phenol|BLD Pharm [bldpharm.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Introduction of the Pentafluorosulfanyl (SF₅) Group to Phenolic Rings
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rising Prominence of the Pentafluorosulfanyl Group
The pentafluorosulfanyl (SF₅) group has emerged from relative obscurity to become a highly sought-after substituent in the fields of medicinal chemistry, agrochemistry, and materials science. Often dubbed a "super-trifluoromethyl" group, the SF₅ moiety imparts a unique combination of properties to organic molecules. Its octahedral geometry, high electronegativity, and significant lipophilicity can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The introduction of this sterically demanding and electron-withdrawing group onto an aromatic scaffold, particularly a phenol ring, can lead to novel compounds with enhanced performance characteristics.
This guide provides a detailed overview of the primary synthetic strategies for introducing the SF₅ group to phenol rings. It is designed to be a practical resource for researchers, offering not just step-by-step protocols but also insights into the rationale behind the experimental choices. We will explore both indirect methods, which require the initial conversion of the phenol to a more reactive intermediate, and direct methods that construct the SF₅-phenol scaffold in a convergent manner.
Comparative Overview of Synthetic Strategies
The direct functionalization of a phenol's hydroxyl group to an aryl-SF₅ ether is not a well-established transformation. Therefore, the most common approaches are indirect, involving either the conversion of the phenol to a different functional group or the construction of the SF₅-aryl ring with a precursor to the hydroxyl group already in place. The choice of method will depend on the starting material availability, desired substitution pattern, and functional group tolerance.
| Strategy | Starting Material | Key Transformation | Advantages | Disadvantages |
| Oxidative Fluorination | Phenol | Newman-Kwart Rearrangement followed by Oxidative Fluorination | Broad substrate scope, well-established chemistry. | Multi-step, requires high temperatures for rearrangement, use of specialized fluorinating agents. |
| [4+2] Diels-Alder Cycloaddition | SF₅-Alkyne & Diene | Cycloaddition/Aromatization | Convergent, directly forms the SF₅-phenol ring, good regioselectivity.[2] | Requires synthesis of SF₅-alkyne precursors, limited to accessible diene substitution patterns. |
| Vicarious Nucleophilic Substitution (VNS) | Nitro-(pentafluorosulfanyl)benzene | Hydroxylation | Direct C-H functionalization of an existing SF₅-arene.[3] | Limited to nitro-substituted SF₅-arenes, regioselectivity dictated by the nitro group. |
| Functional Group Interconversion | SF₅-Aniline | Diazotization & Sandmeyer-type reaction | Utilizes commercially available SF₅-anilines. | Diazonium salts can be unstable, may require careful handling. |
Method 1: Oxidative Fluorination via Thiophenol Intermediates
This is arguably the most versatile and widely used method for the synthesis of aryl-SF₅ compounds.[3][4] The strategy involves a two-stage process: first, the conversion of the phenol to a thiophenol, and second, the oxidative fluorination of the thiophenol to the desired aryl-SF₅ compound.
Causality Behind the Experimental Choices
The direct conversion of a phenol to a thiophenol is challenging. The Newman-Kwart rearrangement provides a robust and reliable method to achieve this transformation.[5][6] It proceeds by converting the phenol into an O-aryl thiocarbamate, which upon heating, rearranges to the thermodynamically more stable S-aryl thiocarbamate. The subsequent hydrolysis then furnishes the thiophenol. The high temperatures required for the rearrangement are necessary to overcome the activation energy of the four-membered cyclic transition state.[5]
For the oxidative fluorination step, modern gas-reagent-free methods have largely replaced the use of hazardous reagents like elemental fluorine. A combination of trichloroisocyanuric acid (TCICA) and potassium fluoride (KF) has proven to be a practical and effective system for this transformation, proceeding through an intermediate aryl-SF₄Cl species.[7]
Workflow Diagram
Caption: Workflow for SF₅-phenol synthesis via oxidative fluorination.
Detailed Protocols
Part A: Synthesis of Thiophenol from Phenol via Newman-Kwart Rearrangement
This protocol is adapted from a general procedure for the synthesis of thiophenols from phenols.[1]
Reagents and Equipment:
-
Phenol derivative
-
Sodium hydride (60% dispersion in mineral oil) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Dimethylthiocarbamoyl chloride
-
Diphenyl ether (for high-temperature rearrangement)
-
Potassium hydroxide
-
Ethylene glycol
-
Hydrochloric acid (concentrated)
-
Standard glassware for inert atmosphere reactions, heating mantle, and distillation/extraction apparatus.
Step-by-Step Methodology:
-
Formation of the O-Aryl Dimethylthiocarbamate:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the phenol (1.0 eq).
-
Dissolve the phenol in anhydrous DMF.
-
Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of N,N-dimethylthiocarbamoyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the O-aryl dimethylthiocarbamate.
-
-
Newman-Kwart Rearrangement:
-
Place the purified O-aryl dimethylthiocarbamate (1.0 eq) in a flask suitable for high-temperature reactions.
-
Add diphenyl ether as a solvent.
-
Heat the mixture to 250-300 °C under a nitrogen atmosphere for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature. The crude S-aryl dimethylthiocarbamate can be purified at this stage or used directly in the next step.
-
-
Hydrolysis to the Thiophenol:
-
To the crude S-aryl dimethylthiocarbamate, add a solution of potassium hydroxide (2.0 eq) in a mixture of water and ethylene glycol.[1]
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Wash the aqueous solution with diethyl ether to remove non-polar impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid at 0 °C until the thiophenol precipitates.
-
Extract the thiophenol with diethyl ether or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the thiophenol.
-
Part B: Oxidative Fluorination of Thiophenol to Aryl-SF₅
This protocol is based on the gas-reagent-free method developed by Togni and coworkers.[7]
Reagents and Equipment:
-
Thiophenol derivative
-
Trichloroisocyanuric acid (TCICA)
-
Potassium fluoride (spray-dried, anhydrous)
-
Anhydrous acetonitrile
-
PTFE reaction vessel
-
Standard glassware for filtration and extraction.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a PTFE vessel, combine the thiophenol (1.0 eq), anhydrous potassium fluoride (16.0 eq), and trichloroisocyanuric acid (9.0 eq).
-
Add anhydrous acetonitrile.
-
Stir the suspension vigorously at room temperature under a nitrogen atmosphere.
-
-
Reaction and Workup:
-
Monitor the reaction by ¹⁹F NMR spectroscopy until the starting material is consumed and the formation of the Ar-SF₄Cl intermediate is observed, followed by its conversion to the Ar-SF₅ product. This may take 24-48 hours.
-
Upon completion, carefully quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Method 2: [4+2] Diels-Alder Cycloaddition
This elegant method provides a convergent route to SF₅-phenols by constructing the aromatic ring itself.[2][8] It involves the reaction of an SF₅-substituted alkyne (dienophile) with an electron-rich diene.
Causality Behind the Experimental Choices
The strong electron-withdrawing nature of the SF₅ group polarizes the alkyne, making it an excellent dienophile for a normal-electron-demand Diels-Alder reaction.[2] The use of a diene such as Danishefsky's diene allows for the direct formation of a phenol upon aromatization of the initial cycloadduct. Microwave irradiation is often employed to accelerate the reaction and improve yields.[2] The regioselectivity is typically high, governed by both steric and electronic factors.[8]
Workflow Diagram
Caption: Workflow for SF₅-phenol synthesis via Diels-Alder cycloaddition.
Detailed Protocol
This protocol is adapted from the work of Tlili and coworkers.[2]
Reagents and Equipment:
-
SF₅-alkyne derivative
-
Activated diene (e.g., (E)-1-methoxy-3-((trimethylsilyl)oxy)buta-1,3-diene)
-
1,2-Dichlorobenzene (solvent)
-
Microwave reactor
-
Standard glassware for workup and purification.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a microwave vial, dissolve the SF₅-alkyne (1.0 eq) in 1,2-dichlorobenzene.
-
Add the activated diene (1.5-2.0 eq).
-
Seal the vial with a cap.
-
-
Microwave Reaction:
-
Place the vial in the microwave reactor.
-
Heat the reaction mixture to 170 °C for 40-60 minutes.
-
Monitor the reaction progress by TLC or ¹⁹F NMR of an aliquot.
-
-
Workup and Purification:
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel to afford the SF₅-phenol.
-
Method 3: Vicarious Nucleophilic Substitution (VNS)
This method is useful when starting from a pre-functionalized nitro-(pentafluorosulfanyl)benzene. It allows for the direct hydroxylation of the aromatic ring.[3][9]
Causality Behind the Experimental Choices
The strongly electron-withdrawing nitro and SF₅ groups activate the aromatic ring towards nucleophilic attack. VNS proceeds via the addition of a nucleophile (in this case, a source of "OH⁺") to a hydrogen-bearing carbon atom, followed by elimination of a leaving group from the nucleophile and a proton from the ring.[9] Cumene hydroperoxide in the presence of a strong base like potassium tert-butoxide serves as an effective hydroxylating agent.[2]
Detailed Protocol
This protocol is based on the work of Beier and Pastýříková.
Reagents and Equipment:
-
Nitro-(pentafluorosulfanyl)benzene derivative
-
Cumene hydroperoxide
-
Potassium tert-butoxide (t-BuOK)
-
Liquid ammonia or anhydrous Tetrahydrofuran (THF)
-
Standard glassware for low-temperature and inert atmosphere reactions.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the nitro-(pentafluorosulfanyl)benzene (1.0 eq) in the chosen solvent (e.g., liquid ammonia or THF).
-
Cool the solution to the appropriate temperature (-33 °C for liquid ammonia, -78 °C for THF).
-
-
Hydroxylation Reaction:
-
Add potassium tert-butoxide (2.0-3.0 eq) and stir for 15 minutes.
-
Add cumene hydroperoxide (1.5-2.0 eq) dropwise.
-
Stir the reaction at the low temperature for 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction with an aqueous solution of ammonium chloride.
-
If liquid ammonia was used, allow it to evaporate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Safety and Handling of SF₅ Reagents
The synthesis of SF₅-containing compounds often involves hazardous reagents that require careful handling.
-
SF₅Cl (Sulfur Chloride Pentafluoride): This is a toxic and corrosive gas at room temperature.[6][10] It is a strong oxidizing agent and reacts violently with water.[10]
-
Handling: Always handle SF₅Cl in a well-ventilated fume hood.[6][10] Use personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.[6] Gas-tight syringes and specialized apparatus may be required. Newer methods provide SF₅Cl as a solution in a suitable solvent, which is easier and safer to handle.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[6]
-
Spills: In case of a leak or spill, evacuate the area immediately. Use appropriate absorbent materials for solutions and follow institutional safety protocols.
-
-
Oxidative Fluorination Reagents (e.g., TCICA): TCICA is a strong oxidizing agent.
-
Handling: Avoid contact with skin and eyes. Wear appropriate PPE.
-
Storage: Keep away from combustible materials.
-
-
General Precautions:
References
-
Newman–Kwart rearrangement. In Wikipedia; 2023. [Link]
-
2-NAPHTHALENETHIOL. Organic Syntheses1971 , 51, 139. [Link]
-
Newman-Kwart Rearrangement. Organic Chemistry Portal. [Link]
-
Qing, F.-L.; Xu, X.-H.; Shou, J.-Y. Chemoselective Hydro(Chloro)pentafluorosulfanylation of Diazo Compounds with Pentafluorosulfanyl Chloride. Angew. Chem. Int. Ed.2021 , 60 (28), 15271–15275. [Link]
-
Magre, M.; Ni, S.; Cornella, J. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. Angew. Chem. Int. Ed.2021 , 60 (15), 8054-8073. [Link]
-
Yang, Y.; Han, L.; Canavero, L.; Brettnacher, L.; Khrouz, L.; Monnereau, C.; Médebielle, M.; Tlili, A. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Org. Inorg. Au2025 , 5 (4), 275–287. [Link]
-
Pitts, C. R.; Bornemann, D.; Liebing, P.; Santschi, N.; Togni, A. Making the SF5 Group More Accessible: A Gas-Reagent-Free Approach to Aryl Tetrafluoro-λ6-sulfanyl Chlorides. Angew. Chem. Int. Ed.2019 , 58 (7), 1950–1954. [Link]
-
Beier, P.; Zibinsky, M.; Yagupolskii, Y. L. Vicarious Nucleophilic Substitution of Hydrogen in Nitro-(pentafluorosulfanyl)benzenes. J. Org. Chem.2011 , 76 (11), 4789–4793. [Link]
-
Beier, P.; Pastýříková, T. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein J. Org. Chem.2016 , 12, 192–197. [Link]
-
Vida, N.; Pastýříková, T.; Klepetářová, B.; Beier, P. Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. J. Org. Chem.2014 , 79 (17), 8439–8445. [Link]
-
Pitts, C. R.; Kraemer, Y.; Bergman, E. N.; Togni, A. New and Convenient Method for Incorporation of Pentafluorosulfanyl (SF5) Substituents Into Aliphatic Organic Compounds. Angew. Chem. Int. Ed.2022 , 61 (29), e202204623. [Link]
-
Magre, M.; Ni, S.; Cornella, J. Synthesis of different aryl‐SF5 and heteroaryl‐SF5 compounds. ResearchGate. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]
-
Beier, P.; Vida, N.; Pastýříková, T. Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5‑Containing Anisole, Phenols, and Anilines. ACS Publications2016 . [Link]
-
Wiesenauer, M.; Koller, R.; Togni, A. Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv2023 . [Link]
-
Yang, Y.; Han, L.; Canavero, L.; Brettnacher, L.; Khrouz, L.; Monnereau, C.; Médebielle, M.; Tlili, A. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ResearchGate. [Link]
-
Beier, P.; Pastýříková, T. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]
-
Wiesenauer, M.; Koller, R.; Togni, A. Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv2023 . [Link]
-
Yang, Y.; Han, L.; Canavero, L.; Brettnacher, L.; Khrouz, L.; Monnereau, C.; Médebielle, M.; Tlili, A. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Org. Inorg. Au2025 . [Link]
-
Pitts, C. R.; Bornemann, D.; Liebing, P.; Santschi, N.; Togni, A. Making the SF5 Group More Accessible: A Gas‐Reagent‐Free Approach to Aryl Tetrafluoro‐λ‐sulfanyl Chlorides. ResearchGate. [Link]
-
Leon, T.; Tlili, A.; Billard, T. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. J. Am. Chem. Soc.2019 , 141 (29), 11433–11437. [Link]
-
Diels-Alder Reaction. [Link]
-
Magre, M.; Ni, S.; Cornella, J. First synthesis of Ar−SF5 from Ar−SF4Cl by Umemoto et al. ResearchGate. [Link]
-
Shou, J.-Y.; Xu, X.-H.; Qing, F.-L. Chemoselective Hydro(Chloro)pentafluorosulfanylation of Diazo Compounds with Pentafluorosulfanyl Chloride. Angew. Chem. Int. Ed.2021 , 60 (28), 15271–15275. [Link]
-
Tiwari, G.; Khanna, A.; Mishra, V. K.; Sagar, R. Oxidative fluorination of aromatic sulfur‐containing compounds. ResearchGate. [Link]
-
Tiwari, G.; Khanna, A.; Mishra, V. K.; Sagar, R. Synthesis of aliphatic sulfur pentafluorides from SF5‐anisole and phenol. ResearchGate. [Link]
-
Gignac, M. A. A.; Audubert, C.; Browne, D. L.; Vastra, J.-M.; Perreault-Dufour, M.; Levesque, F. On‐Demand Continuous Flow Synthesis of Pentafluorosulfanyl Chloride (SF5Cl) Using a Custom‐Made Stirring Packed‐Bed Reactor. ResearchGate. [Link]
-
Bizet, V.; Blanchard, F.; Tlili, A. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Org. Inorg. Au2021 , 1 (1), 45–51. [Link]
-
Vicarious nucleophilic substitution. Grokipedia. [Link]
-
Pitts, C. R.; Bornemann, D.; Liebing, P.; Santschi, N.; Togni, A. Underlining the slow evolution of synthetic methods9 used to access... ResearchGate. [Link]
-
Diels Alder Reaction Experiment Part 2, Reflux and Isolation. YouTube. [Link]
-
Tlili, A. Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus de l'Académie des Sciences2024 . [Link]
-
Umemoto, T.; Garrick, L. M.; Saito, N. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. ResearchGate. [Link]
-
-
The Diels-Alder Cycloaddition Reaction. [Link]
-
-
SOP for Handling of Laboratory Reagents. Pharma Beginners. [Link]
-
Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. Weizmann Institute of Science. [Link]
-
Umemoto, T.; Garrick, L. M.; Saito, N. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein J. Org. Chem.2012 , 8, 461–471. [Link]
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
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- 4. docsdrive.com [docsdrive.com]
- 5. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 6. Newman-Kwart Rearrangement [organic-chemistry.org]
- 7. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. scialert.net [scialert.net]
Application Note: Functionalization of 2-Hydroxyphenylsulphur Pentafluoride via Cross-Coupling
Executive Summary
The pentafluorosulfanyl (
This guide details a robust, field-proven workflow to overcome these barriers. We bypass direct ring functionalization in favor of activating the hydroxyl handle into a reactive sulfonate ester (Triflate), followed by Palladium-catalyzed cross-coupling. This protocol prioritizes the use of specialized dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition and reductive elimination in this sterically congested environment.
Strategic Workflow & Mechanistic Rationale
The functionalization strategy relies on converting the chemically inert phenol into a highly reactive electrophile. The workflow is divided into two critical modules: Activation and Coupling .
Mechanistic Pathway (DOT Diagram)
Figure 1: Strategic workflow for converting 2-SF5-phenol into diverse scaffolds via triflate activation and Pd-catalysis.
Module 1: Activation of the Hydroxyl Handle
Objective: Synthesize 2-(pentafluorosulfanyl)phenyl trifluoromethanesulfonate.
Rationale
The
Experimental Protocol
Materials:
-
2-Hydroxyphenylsulphur pentafluoride (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (
) (1.2 equiv) -
Pyridine (2.0 equiv) or Triethylamine (2.5 equiv)
-
Dichloromethane (DCM), anhydrous (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 2-hydroxyphenylsulphur pentafluoride (e.g., 1.0 mmol, 220 mg) in anhydrous DCM (5 mL).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add Pyridine (2.0 mmol, 161 µL) dropwise. The solution may turn slightly yellow.
-
Activation: Add
(1.2 mmol, 202 µL) dropwise over 5 minutes via syringe. Caution: Reaction is exothermic. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. The product (Triflate) is typically less polar than the starting phenol.
-
Workup: Quench with saturated aqueous
. Extract with DCM (3 x 10 mL). Wash combined organics with 1M HCl (to remove pyridine), water, and brine. -
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expected Data:
-
Yield: 85–95%
-
NMR: Distinct signal for
(~ -74 ppm) and the characteristic pattern (AB4 system, doublet ~ +80 ppm, pentet ~ +60 ppm).
Module 2: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 2-SF5-biaryls via C-C bond formation.
Rationale
Coupling at the ortho-position of an
Experimental Protocol
Materials:
-
2-SF5-phenyl triflate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)[2]
-
Catalyst:
(2–5 mol%) + SPhos (4–10 mol%) OR Pre-formed Pd-SPhos G2/G3 catalyst. -
Base:
(3.0 equiv)[3] -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (10:1)
Step-by-Step Procedure:
-
Catalyst Pre-complexation (if using separate Pd/Ligand): In a vial, mix
and SPhos in Toluene under for 10 mins to generate the active species. -
Reaction Assembly: In a reaction tube, combine the Triflate (0.5 mmol), Arylboronic acid (0.75 mmol), and finely ground
(1.5 mmol). -
Solvent Addition: Add the solvent mixture (2.5 mL, degassed).
-
Catalyst Addition: Add the pre-complexed catalyst solution (or solid G2/G3 catalyst).
-
Heating: Seal the tube and heat to 80–100 °C for 12–18 hours. Note: Higher temperature helps overcome the rotational barrier caused by the SF5 group.
-
Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc and wash with water.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Data Summary Table: Optimization Parameters
| Parameter | Standard Condition | Optimization for Difficult Substrates | Reason |
| Ligand | SPhos | XPhos or RuPhos | XPhos provides slightly more steric bulk; RuPhos is better for electron-poor boronic acids. |
| Base | Cesium effect can assist in transmetallation in crowded systems. | ||
| Solvent | Toluene/H2O | n-Butanol | Protic solvents can sometimes accelerate Suzuki couplings of chlorides/triflates. |
| Temp | 80 °C | 110 °C | Thermal energy needed to overcome steric repulsion of |
Module 3: Buchwald-Hartwig Amination (Extension)
Objective: Introduction of amine functionality (C-N bond).
For researchers requiring aniline derivatives, the triflate intermediate is also a viable substrate for Buchwald-Hartwig amination.
-
Ligand Choice: BrettPhos or RuPhos . These are specifically designed for coupling primary amines (BrettPhos) or secondary amines (RuPhos) with hindered aryl electrophiles.
-
Base:
or NaOtBu. -
Protocol Modification: Use anhydrous Toluene or Dioxane at 100 °C. Strictly exclude water to prevent hydrolysis of the triflate back to the phenol.
Troubleshooting & Critical Controls
"The Fluorine Effect" in NMR
The
-
NMR: You will see an
pattern. One fluorine (axial) is a pentet, and four fluorines (equatorial) are doublets. -
Interference: Ensure your product's trifluoromethyl or other fluorine signals do not overlap with the
equatorial doublet. Run -decoupled spectra if available.
Hydrolysis of Triflate
The ortho-SF5 group is electron-withdrawing, making the C-O bond of the triflate susceptible to nucleophilic attack (hydrolysis) by hydroxide ions.
-
Control: Use
(mild base) rather than NaOH. If hydrolysis is observed (reappearance of phenol), switch to anhydrous conditions using or (anhydrous) in Dioxane.
Protodeboronation
If using electron-poor polyfluorophenyl boronic acids, the boronic acid may deborylate before coupling.
-
Fix: Use the corresponding Boronic Acid Pinacol Ester (BPin) or Potassium Trifluoroborate (
) salt, which are more stable.
References
-
Beier, P., et al. "Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes." Beilstein Journal of Organic Chemistry, 2016.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[4] Journal of the American Chemical Society, 2010.[4]
-
Kanishchev, O. S., & Dolbier, W. R. "Synthesis and Characterization of 2-pyridylsulfur Pentafluorides."[5] Angewandte Chemie International Edition, 2015.[5]
-
Kang, K., Huang, L., & Weix, D. J. "Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates."[6] Journal of the American Chemical Society, 2020.[6]
-
Iwasaki, T., et al. "Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents."[7] Organic Letters, 2017.[7]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 5. Synthesis and characterization of 2-pyridylsulfur pentafluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates [organic-chemistry.org]
- 7. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hydroxyphenylsulfur Pentafluoride
Welcome to the dedicated technical support guide for the purification of 2-Hydroxyphenylsulfur pentafluoride (2-HO-Ph-SF₅). This resource is designed for researchers, medicinal chemists, and process development scientists who work with this unique and valuable building block. The pentafluorosulfanyl (SF₅) group's distinctive properties—high electronegativity, metabolic stability, and significant lipophilicity—make it a "super-trifluoromethyl group" of increasing interest in drug discovery. However, the purification of its derivatives, particularly those with reactive functional groups like a hydroxyl group, presents specific challenges.
This guide provides field-proven insights and troubleshooting protocols to help you navigate these challenges, ensuring you obtain 2-HO-Ph-SF₅ at the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 2-Hydroxyphenylsulfur pentafluoride in a direct question-and-answer format.
Q1: My flash column chromatography is yielding a product with low purity. What are the likely causes and how can I fix it?
A1: This is a common issue that typically stems from an improperly optimized chromatography method. The polarity of 2-HO-Ph-SF₅ is influenced by both the highly polar hydroxyl group and the lipophilic SF₅ group, which can lead to tricky separation behavior.
Causality Analysis:
-
Inappropriate Solvent System: The polarity of your eluent may be too high, causing your product to co-elute with more polar impurities, or too low, leading to significant tailing and co-elution with less polar impurities.
-
Column Overloading: Applying too much crude material to the column is a frequent cause of poor separation.
-
Compound Instability on Silica Gel: While the SF₅ group itself is generally stable, the overall molecule's stability on acidic silica gel should be verified.[1] Acid-sensitive impurities or the compound itself could degrade during purification.[2]
-
Improper Column Packing: Air bubbles or channels in the silica bed will ruin separation efficiency.
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate Your TLC: Before running the column, meticulously test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) with your crude material. Aim for a target Rf value of 0.25-0.35 for the 2-HO-Ph-SF₅. This provides the optimal balance for good separation.
-
Consider a Solvent Gradient: Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, and finally, use a high-polarity wash to remove baseline impurities.
-
Check for Silica Stability: Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the product spot diminishes, your compound may be degrading.[2] If instability is confirmed, consider using deactivated silica gel (treated with a base like triethylamine) or switching to an alternative stationary phase like alumina.[2]
-
Reduce Column Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Collect Smaller Fractions: When you expect your compound to elute, collect smaller fractions to better isolate the pure product from overlapping impurities.
Below is a logical workflow for troubleshooting poor chromatographic separation.
Caption: Troubleshooting logic for column chromatography.
Q2: After purification, my product is a persistent oil, but I expected a solid. How can I induce crystallization?
A2: Obtaining an oil instead of a crystalline solid is often due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice.
Causality Analysis:
-
Residual Solvent: Even trace amounts of purification solvents (e.g., ethyl acetate, DCM) can prevent crystallization.
-
Impurities: Small amounts of structurally similar impurities can disrupt the crystal packing.
-
Metastable State: The purified compound may exist as a stable supercooled liquid.
Step-by-Step Troubleshooting Protocol:
-
High-Vacuum Drying: Ensure all solvent is removed by drying the oil under high vacuum for several hours, possibly with gentle heating (if the compound is thermally stable).
-
Scratching Method: Dissolve the oil in a minimal amount of a volatile, non-polar solvent like hexane. Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single seed crystal to the oil. This will act as a template for crystallization.
-
Solvent-Antisolvent Recrystallization: Dissolve the oil in a small amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (one in which it is poorly soluble) until the solution becomes cloudy. Warm the mixture until it is clear again, and then allow it to cool slowly.[3]
| Solvent Combination Example for Recrystallization | Role | Rationale |
| Dichloromethane / Hexane | Good Solvent / Anti-Solvent | Dichloromethane effectively dissolves the polar compound, while the slow addition of non-polar hexane reduces solubility, promoting crystal formation. |
| Ethyl Acetate / Heptane | Good Solvent / Anti-Solvent | Similar principle, offering a different polarity range that may be more effective. |
| Water / Methanol | Anti-Solvent / Good Solvent | In some cases, dissolving in a minimal amount of alcohol and adding water can induce crystallization, particularly if impurities are highly non-polar. |
Q3: I'm observing unexpected peaks in my NMR or LC-MS analysis after purification, suggesting my compound is degrading. What should I investigate?
A3: Degradation of SF₅-aryl compounds during standard purification is uncommon, but not impossible, especially with other functional groups present. The SF₅ group itself is highly stable.[1]
Causality Analysis:
-
Degradation of Other Functional Groups: The phenolic hydroxyl group is generally stable, but if other acid- or base-labile groups are present on your molecule, they are the most likely source of degradation.[1]
-
Harsh Purification Conditions: Prolonged exposure to acidic silica gel or excessive heat during solvent evaporation can cause issues.
-
Oxidation: The phenol group can be susceptible to oxidation, especially if the crude material contains residual oxidizing agents from the synthesis.
Step-by-Step Troubleshooting Protocol:
-
Confirm Degradation: Run a control sample of your crude material alongside the purified sample to confirm the new peaks are a result of the purification process.[1]
-
Analyze Other Functional Groups: Carefully examine your molecule for any acid-sensitive groups (e.g., esters, acetals) that might be cleaving on silica gel.[1]
-
Modify Purification Conditions:
-
Temperature: Perform chromatography at room temperature and evaporate solvents under reduced pressure without excessive heating.
-
pH: Consider using a purification method that avoids acidic conditions, such as recrystallization from a neutral solvent system or chromatography on neutral alumina.[1]
-
-
Perform a Stability Test: Dissolve a small amount of the crude product in the intended chromatography eluent and monitor it by TLC or LC-MS over time to see if degradation occurs without silica gel.
The following diagram illustrates a workflow for investigating potential degradation.
Caption: Logic for troubleshooting compound degradation.
Frequently Asked Questions (FAQs)
What are the most common purification methods for 2-Hydroxyphenylsulfur pentafluoride?
The two most effective and widely used methods are flash column chromatography and recrystallization.
-
Flash Column Chromatography: Excellent for removing impurities with different polarities. A Hexane/Ethyl Acetate gradient on silica gel is a common starting point.
-
Recrystallization: A powerful technique for obtaining highly pure crystalline material, provided a suitable solvent system can be found.[4][5] This method is particularly effective at removing trace impurities that are difficult to separate by chromatography.
What are the key stability considerations for this compound?
The aryl-SF₅ bond is exceptionally stable to a wide range of chemical conditions, including strong acids.[1] The primary consideration is the phenol group, which can be deprotonated under basic conditions and is potentially susceptible to oxidation. Avoid unnecessarily harsh pH conditions and exposure to strong oxidizing agents during workup and purification.
My synthesis involves a brominated precursor. How can I best remove it?
If you have unreacted 2-Bromo-X-phenylsulfur pentafluoride, its polarity will be significantly lower than the hydroxylated product. Flash column chromatography is the ideal method for this separation. The bromo-precursor will elute much earlier than the desired phenol product in a standard normal-phase system (e.g., Hexane/Ethyl Acetate).
Which analytical techniques are best for confirming purity?
A combination of techniques is always recommended:
-
¹⁹F NMR Spectroscopy: This is a definitive technique for SF₅-containing compounds. The SF₅ group gives a characteristic signal pattern (an AB₄ pattern) that is highly sensitive to the electronic environment. Impurities with different SF₅ groups will be readily apparent.
-
¹H NMR Spectroscopy: To confirm the structure of the aromatic portion and the absence of proton-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for assessing purity and confirming the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point is a good indicator of high purity for a crystalline solid.[5]
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline. The solvent system must be optimized via TLC first.
-
Slurry Preparation: In a beaker, mix silica gel (e.g., 100g) with the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate) to form a homogenous slurry.
-
Column Packing: Pour the slurry into the chromatography column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve your crude 2-HO-Ph-SF₅ (e.g., 1-2g) in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the column.
-
Elution: Begin eluting with the low-polarity solvent. If using a gradient, slowly and systematically increase the proportion of the polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Protocol 2: Recrystallization
This protocol describes the general steps for purification by recrystallization.[6]
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture until all the solid dissolves.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- Technical Support Center: Stability of SF5-Functionalized Molecules. Benchchem.
- Distillation - Organic Chemistry at CU Boulder. University of Colorado Boulder.
- Extraction Methods. Eden Botanicals.
- How To: Purify by Distillation. University of Rochester Department of Chemistry.
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Distilling Aromatic Plants.
- Distillation. University of California, Los Angeles.
- Recrystallization and Crystalliz
- Common side reactions in the synthesis of SF5-containing molecules. Benchchem.
- Defluorination of Organofluorine Sulfur Compounds by Pseudomonas Sp. Strain D2.
- Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
- Recrystallization I. St. John's University & College of St. Benedict.
-
4 Recrystallization Methods for Increased Yield. Mettler-Toledo. [Link]
- Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
-
Recrystallizing and using melting point to identify a compound. YouTube. [Link]
- Separation of Some Fluorocarbon and Sulfur-Fluoride Compounds by Gas-Liquid Chromatography.
- Technical Support Center: Synthesis and Handling of SF5 Reagents. Benchchem.
- Synthesis and Characterization of 2-pyridylsulfur Pentafluorides. PubMed.
- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.
- Modern Strategies in Organofluorine Chemistry. Thieme Chemistry.
Sources
Technical Support Guide: Safe Handling of 2-Hydroxyphenylsulfur Pentafluoride and Related Arylsulfur Pentafluorides
Prepared by: Gemini, Senior Application Scientist
This guide provides essential safety protocols and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-Hydroxyphenylsulfur pentafluoride. Given the limited publicly available safety data for the specific 2-hydroxy isomer, this document establishes a robust safety framework by extrapolating from data on the closely related 3-Hydroxyphenylsulfur pentafluoride and the general chemical class of arylsulfur pentafluorides (ArSF₅). The pentafluorosulfanyl (SF₅) group is known for its high stability, electronegativity, and lipophilicity, making ArSF₅ compounds valuable in medicinal and materials chemistry but also necessitating stringent handling procedures.[1]
Section 1: Hazard Identification & Risk Assessment (FAQs)
This section addresses the fundamental hazards associated with hydroxyphenylsulfur pentafluorides. A proactive understanding of these risks is the foundation of a safe experimental workflow.
Q1: What are the primary health hazards of 2-Hydroxyphenylsulfur pentafluoride?
Based on data for the analogous 3-Hydroxyphenylsulfur pentafluoride, the compound should be treated as hazardous. The primary risks include:
-
Acute Toxicity: It is presumed to be harmful if swallowed, in contact with skin, or inhaled.[2]
-
Skin and Eye Irritation: The compound is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2).[2][3] Direct contact can cause redness, pain, and potential tissue damage.
-
Respiratory Irritation: Inhalation may cause irritation to the respiratory system.[2]
Q2: Is this compound air or moisture sensitive?
Yes. Safety data sheets for analogs like 3-Hydroxyphenylsulfur pentafluoride specify that the material is air sensitive .[2] This is a critical handling consideration. Exposure to air can lead to degradation of the sample, compromising experimental integrity and potentially forming unknown, more hazardous byproducts. For this reason, all handling and storage should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[2][4]
Q3: What are the known chemical incompatibilities?
Avoid contact with strong oxidizing agents .[2][4] Reactions with these materials can be vigorous and exothermic, posing a significant safety risk. Plan your experiments to ensure that reagents such as peroxides, permanganates, or chromates are not mixed with this compound unless under controlled and well-understood reaction conditions.
Q4: What toxic decomposition products can be generated?
In the event of a fire or thermal decomposition, highly toxic and corrosive gases can be released.[2][4] These include:
The generation of hydrogen fluoride is a particularly severe hazard, as it is extremely corrosive and toxic. Any fire involving this compound requires the use of a self-contained breathing apparatus (SCBA).[4]
Hazard Summary Table
| Hazard Classification | GHS Category | Potential Effect |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2] |
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering solutions are superior to reliance on PPE alone. This section provides guidance on both.
Troubleshooting Guide: Engineering Controls
-
Scenario: You are preparing to work with 2-Hydroxyphenylsulfur pentafluoride, but the sash on your chemical fume hood will not lower to the recommended height.
-
Analysis: A chemical fume hood is the primary engineering control for this compound, as it protects the user from inhaling hazardous dust or vapors. An improperly functioning hood compromises this protection.
-
Solution: Do not proceed with the experiment. Report the malfunction to your lab manager or environmental health and safety (EHS) office immediately. The fume hood must be certified and fully operational before any work with this compound begins. All manipulations, including weighing, dissolving, and transferring, must occur within a certified fume hood.[5]
Frequently Asked Questions: Personal Protective Equipment (PPE)
Q5: What is the minimum required PPE for handling small quantities (<1g)?
Even for small quantities, a comprehensive PPE ensemble is mandatory:
-
Eye Protection: Chemical safety goggles providing a complete seal around the eyes. A full-face shield should be worn over the goggles during procedures with a higher splash risk.[2][6]
-
Hand Protection: Nitrile or butyl rubber gloves.[7] Given the compound's classification as a skin irritant and harmful upon dermal contact, consider double-gloving for added protection.[7] Ensure gloves are inspected for tears or holes before use.
-
Body Protection: A flame-resistant lab coat. For larger quantities or significant splash potential, chemical-resistant coveralls (e.g., Tychem) are recommended.[2][7]
-
Foot Protection: Closed-toe shoes are mandatory in any laboratory setting.
Q6: When is respiratory protection necessary, and what type should be used?
Respiratory protection is required if there is a risk of generating dust or aerosols outside of a functioning fume hood, or in the event of a spill. The recommended protection is a full-face respirator equipped with a combination cartridge for organic vapors and acid gases (such as an ABEK-P3 filter).[8] For extended work or high concentrations, a powered air-purifying respirator (PAPR) or SCBA should be used.[6][7][8]
Q7: How do I properly don and doff PPE to avoid contamination?
Proper removal of PPE is as critical as wearing it to prevent transferring contaminants to your skin or personal clothing.[7]
Caption: Workflow for correct donning and doffing of PPE.
Section 3: Handling, Storage, and Disposal Protocols
Adherence to standardized protocols is essential for safety and experimental reproducibility.
Protocol 1: Step-by-Step Guide for Weighing and Preparing Solutions
-
Preparation: Ensure the chemical fume hood is on and the work area is decontaminated. Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent, etc.) inside the hood.
-
Inert Atmosphere: If handling the solid outside of a glovebox, prepare to work swiftly or use a nitrogen/argon blanket over the balance and container to minimize air exposure.[2]
-
Weighing: Tare the analytical balance with your receiving vessel. Carefully transfer the desired amount of 2-Hydroxyphenylsulfur pentafluoride using a clean spatula. Avoid creating dust.
-
Dissolving: Add the solvent to the vessel containing the weighed solid. Do this slowly to avoid splashing. If necessary, cap and sonicate or stir within the fume hood until dissolved.
-
Cleanup: Immediately clean any residual powder from the spatula and balance area using a solvent-dampened wipe. Dispose of the wipe and any contaminated weigh paper as hazardous waste.
Protocol 2: Proper Storage Procedures
-
Container: Ensure the compound is in a tightly sealed, clearly labeled container.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen is recommended).[2][4] This maintains the compound's integrity.
-
Location: Place the container inside a secondary container. Store in a cool, dry, and well-ventilated area designated for toxic and air-sensitive chemicals.[4][9]
-
Security: The storage location should be locked to restrict access to authorized personnel only.[2][4][9]
Protocol 3: Chemical Waste Disposal
-
Segregation: Do not mix waste containing this compound with other waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizers.[2]
-
Containers: Collect all solid waste (contaminated gloves, wipes, etc.) and liquid waste in separate, designated, and properly labeled hazardous waste containers.
-
Disposal: Dispose of the waste through your institution's EHS office. All chemical waste must be handled as hazardous and disposed of at an approved facility.[2][4]
Section 4: Emergency Procedures & First Aid
Immediate and correct response to an exposure or spill is critical.
Q8: What should I do in case of skin or eye contact?
Follow the appropriate first aid procedure immediately. Time is critical to minimizing injury.
Caption: First aid workflow for skin and eye exposure.
Q9: How should I handle an accidental inhalation exposure?
-
Move to Fresh Air: Immediately move the affected person to an area with fresh air.[2][4]
-
Call for Help: Alert a coworker and call your institution's emergency number or 911.
-
Monitor Breathing: If the person is not breathing, provide artificial respiration, but only if you are trained to do so.[4] Do not use the mouth-to-mouth method if the substance was ingested or inhaled.[4][5]
-
Seek Medical Attention: All cases of inhalation exposure require professional medical evaluation.[2]
Q10: What is the correct procedure for cleaning up a small spill (<5g) on a lab bench?
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Wear PPE: At a minimum, wear double nitrile gloves, chemical safety goggles, a face shield, and a lab coat. If the spill generates dust, a full-face respirator is required.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste.[2]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Report: Report the spill to your lab supervisor or EHS office, as per your institution's policy.
References
-
GazFinder. (n.d.). sulfur pentafluoride (S2F10). Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Sulfur pentafluoride. Retrieved from [Link]
-
DILO. (2025, September 9). PPE for SF₆ Gas By-Products | Safety Guide for Technicians. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 3-Nitrophenylsulfur pentafluoride. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Sulfur pentafluoride (Restored). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PMC. Retrieved from [Link]
-
Beilstein Journals. (2012, March 29). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A New Method for the Synthesis of Aromatic Sulfurpentafluorides and Studies of the Stability of the Sulfurpentafluoride Group in Common Synthetic Transformations. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, November 3). SAFETY DATA SHEET - Phosphorus(V) fluoride. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). 4-Hydroxyphenylsulfur pentafluoride. ECHA CHEM. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - CHLORINE PENTAFLUORIDE. Retrieved from [Link]
Sources
- 1. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 2. fishersci.com [fishersci.com]
- 3. ECHA CHEM [chem.echa.europa.eu]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Sulfur pentafluoride [cdc.gov]
- 7. PPE for SF₆ Gas By-Products | Safety Guide for Technicians [dilo.com]
- 8. Respiratory protection equipments S2F10 (sulfur pentafluoride), CAS number 5714-22-7 [en.gazfinder.com]
- 9. tcichemicals.com [tcichemicals.com]
Technical Support Center: Crystallization of 2-Hydroxyphenylsulfur pentafluoride
Case ID: SF5-CRYST-001 Status: Active Subject: Solvent Selection & Troubleshooting for Ortho-SF5 Phenol Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "SF5 Effect"
User Advisory: You are working with a molecule that behaves distinctly from standard fluorinated phenols.
2-Hydroxyphenylsulfur pentafluoride (2-HO-Ph-SF5) contains the pentafluorosulfanyl (SF5) group. Often termed the "Super-Trifluoromethyl" group, SF5 is significantly more lipophilic (
Critical Physicochemical Insight:
Because the SF5 group is at the ortho position relative to the hydroxyl group, this molecule likely exhibits intramolecular hydrogen bonding (OH
Consequence for Crystallization:
-
High Solubility: It will be exceedingly soluble in standard organic solvents (DCM, EtOAc, THF).
-
Low Melting Point Risk: The intramolecular H-bond lowers the lattice energy, increasing the risk of "oiling out" rather than crystallizing.
-
Volatility: The molecule may sublime under high vacuum/heat.
Solvent Selection Logic (Q&A)
Q: Why isn't my standard Ethanol/Water recrystallization working?
A: The SF5 group renders the molecule too hydrophobic. Adding water to an alcoholic solution of 2-HO-Ph-SF5 will likely cause the product to crash out as an amorphous oil (emulsion) rather than a crystal. The highly lipophilic SF5 group repels water aggressively.
Recommendation: Switch to a non-aqueous binary system .
Q: What is the optimal solvent system?
A: We recommend a Dichloromethane (DCM) / Hexane or Ethyl Acetate / Heptane system.
| Solvent Role | Recommended Solvents | Mechanistic Reason |
| Good Solvent | Dichloromethane (DCM), Ethyl Acetate, Chloroform | The polarizability of these solvents interacts well with the aromatic ring while accommodating the bulky SF5 group. |
| Anti-Solvent | n-Hexane, n-Heptane, Pentane | These non-polar alkanes force the lattice formation driven by |
| Avoid | Water, Diethyl Ether (too volatile/creeping), Methanol (unless very concentrated) | Water causes oiling; Ether causes creeping; Alcohols may compete with intramolecular H-bonds. |
Decision Matrix: Workflow Visualization
The following diagram illustrates the decision logic for purifying 2-HO-Ph-SF5 based on your crude material's state.
Figure 1: Decision tree for selecting the purification pathway based on crude purity and physical state.
Standard Operating Procedures (SOPs)
Protocol A: The "Layering" Method (Recommended for High Purity)
Best for: Small scales (<1g) or when thermal degradation/volatility is a concern.
-
Dissolution: Dissolve the crude 2-HO-Ph-SF5 in the minimum amount of DCM (Dichloromethane) at room temperature. The solution should be concentrated but not viscous.
-
Filtration: Pass the solution through a 0.45
m PTFE syringe filter to remove dust (nucleation sites for false crystallization). -
Layering: Carefully pipette an equal volume of n-Hexane down the side of the vial so it sits on top of the DCM layer without mixing.
-
Diffusion: Cap the vial tightly (Parafilm is essential to prevent DCM evaporation). Allow to stand undisturbed in a vibration-free zone (e.g., back of a fume hood) for 24-48 hours.
-
Harvest: As DCM diffuses into the Hexane, crystals will grow at the interface. Pipette off the supernatant and wash crystals with cold Hexane.
Protocol B: Thermal Recrystallization (Heptane/EtOAc)
Best for: Larger scales (>1g).
-
Dissolution: Place crude solid in a flask. Add n-Heptane (approx. 10 mL/g). Heat to 60°C.
-
Co-Solvent Addition: If it does not dissolve, add Ethyl Acetate dropwise through the condenser until the solution becomes clear.
-
Controlled Cooling: Turn off the heat source. Allow the oil bath to cool slowly to room temperature (insulate the flask with foil to slow cooling).
-
Critical Step: If the solution turns milky (oiling out), reheat immediately until clear, then add a "seed crystal" or scratch the glass surface.
-
-
Refrigeration: Once at room temperature, place in a fridge (4°C) for 12 hours.
Troubleshooting Guide
Issue: "The product oiled out (Liquid-Liquid Phase Separation)."
Cause: The cooling was too rapid, or the anti-solvent ratio was too high, causing the lipophilic SF5 molecule to aggregate as droplets rather than organizing into a lattice. Fix:
-
Re-dissolve the oil by heating.
-
Add a small amount (5-10% volume) of the "Good Solvent" (e.g., EtOAc).
-
Seed it: Add a tiny crystal of pure product (if available) at the cloud point.
-
Slow Down: Wrap the flask in cotton wool to extend the cooling curve over 2-3 hours.
Issue: "My yield is low / The crystals disappeared during drying."
Cause: Sublimation. The SF5 group increases volatility. 2-HO-Ph-SF5 can sublime under high vacuum, especially if the flask is warm. Fix:
-
Do not use a high-vacuum manifold (< 1 mbar) for extended periods.
-
Dry crystals in a desiccator at ambient pressure (or mild vacuum ~50 mbar) using a gentle stream of Nitrogen.
-
Avoid heating above 40°C during drying.
Physicochemical Reference Data
| Property | Value / Description | Impact on Protocol |
| Lipophilicity ( | ~1.51 (SF5 group) | Requires non-polar anti-solvents (Hexane/Heptane). |
| H-Bonding | Intramolecular (Ortho) | Reduces polarity; increases solubility in DCM. |
| Steric Bulk | > t-Butyl, < Adamantyl | Disrupts tight packing; crystals may be fragile. |
| Acidity (pKa) | < 9.95 (Phenol) | Slightly more acidic due to electron-withdrawing SF5. Avoid basic impurities. |
References
-
Rowan Science. (n.d.). The Pentafluorosulfanyl Group (SF5).[1][2][3][4][5][6][7][8][9][10][11] Retrieved from
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[3][5][6][7][10][11][12] Chemical Reviews, 115(2), 1130–1190. (General context on SF5 lipophilicity and synthesis).
-
Umemoto, T., et al. (2012). Discovery of 2-Pyridylsulfur Pentafluorides and Their Synthetic Utility.[7][8] (Context on SF5 stability and solubility).
- Beier, P., et al. (2010). Nucleophilic substitution of nitroarenes: a practical synthesis of SF5-substituted arenes.
-
Enamine. (n.d.). SF5-containing building blocks.[1][2][3][4][5][6][7][10][11][12] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. SF5-containing building blocks - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Evaluation of Potent Pentafluorosulfanyl Substituted Anti-Tuberculosis Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of 2-pyridylsulfur pentafluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 11. mdpi.com [mdpi.com]
- 12. DE60300207T2 - Sulfur pentafluoride compounds, process for their preparation and their use - Google Patents [patents.google.com]
Validation & Comparative
The "Super-Trifluoromethyl" Challenger: A Comparative Guide to the Lipophilicity of SF₅ vs. CF₃ Substituted Phenols
For the forward-thinking researcher in drug discovery and materials science, the quest for novel molecular motifs that fine-tune physicochemical properties is perpetual. Among the fluorinated substituents, the trifluoromethyl (CF₃) group has long been a stalwart, prized for its ability to enhance metabolic stability and binding affinity. However, a more potent contender has emerged: the pentafluorosulfanyl (SF₅) group. Often dubbed the "super-trifluoromethyl group," the SF₅ moiety presents a unique combination of steric and electronic properties that significantly impact a molecule's character, most notably its lipophilicity. [1][2]
This guide provides an in-depth, objective comparison of the lipophilicity of SF₅ and CF₃ substituted phenols, offering experimental data, detailed protocols, and a causal analysis to inform rational molecular design.
At a Glance: Key Physicochemical Properties
The distinct characteristics of the SF₅ and CF₃ groups are foundational to understanding their differential impact on the lipophilicity of a parent molecule like phenol.
| Property | SF₅ Group | CF₃ Group | Significance in Drug Design |
| Hansch Lipophilicity (π) | 1.23 | 0.88 | A higher π value indicates a greater contribution to lipophilicity, impacting membrane permeability and solubility.[1] |
| Hammett Constant (σₚ) | 0.68 | 0.53 | Measures the electronic effect of a substituent. A higher value signifies stronger electron-withdrawing character, influencing pKa and metabolic stability.[1] |
| Volume (ų) | 55.4 | 34.6 | Steric bulk affects molecular conformation and receptor binding interactions.[1] |
| Electronegativity | 3.65 | 3.36 | Influences bond polarities and non-covalent interactions.[3] |
The Lipophilicity Showdown: SF₅ Phenols Outpace Their CF₃ Counterparts
Lipophilicity, quantified by the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile. A crucial piece of evidence for the superior lipophilicity of the SF₅ group comes from a comparative study on a series of aromatic compounds, which demonstrated that SF₅ analogs consistently exhibit log K(OW) values approximately 0.5 to 0.6 log units higher than their CF₃ counterparts.[4] This indicates a significantly greater preference for a nonpolar environment.
While direct experimental logP values for simple SF₅-substituted phenols are not widely published, the Hansch lipophilicity parameter (π) for each substituent provides a robust quantitative measure of their contribution to a molecule's overall lipophilicity. The higher π value of the SF₅ group (1.23) compared to the CF₃ group (0.88) strongly supports the assertion of its greater lipophilicity-enhancing effect.[1]
For context, experimental logP and logD values for some trifluoromethyl-substituted phenols are available:
| Compound | logP/logD | pH (for logD) |
| 3-(Trifluoromethyl)phenol | 2.84 - 2.94 | N/A (logP) |
| 3-(Trifluoromethyl)phenol | 2.81 | 7.4 |
| 4-Fluoro-3-(trifluoromethyl)phenol | 2.6 (calculated) | N/A |
The "Why": Deconstructing the Physicochemical Drivers of Lipophilicity
The enhanced lipophilicity of SF₅-substituted phenols over their CF₃-substituted analogs is not arbitrary; it is a direct consequence of the fundamental differences in the electronic and steric nature of these two groups.
Figure 1: Causal factors influencing the higher lipophilicity of SF₅ vs. CF₃ phenols.
The larger size and octahedral geometry of the SF₅ group result in a greater nonpolar surface area compared to the smaller, tetrahedral CF₃ group.[1][5] This increased surface area disrupts the hydrogen-bonding network of water more significantly, leading to a less favorable hydration shell and a stronger driving force for the molecule to partition into a nonpolar solvent like octanol.
Furthermore, the potent electron-withdrawing nature of the SF₅ group, which is stronger than that of the CF₃ group, influences the electronic distribution of the entire phenol molecule.[1][3] This can affect intermolecular interactions and contribute to the overall lipophilicity.
Experimental Protocols for Lipophilicity Determination
Accurate and reproducible measurement of lipophilicity is paramount. The following are detailed, step-by-step methodologies for the two most common experimental techniques.
The Gold Standard: Shake-Flask Method for logP/logD Determination
The shake-flask method is a direct and highly regarded technique for measuring the partition coefficient.[6][7]
Sources
- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correction: When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
Safety Operating Guide
Proper Disposal Procedures: 2-Hydroxyphenylsulphur Pentafluoride
Senior Application Scientist Technical Guide
Part 1: Executive Safety Directive
Immediate Action Required: Do not dispose of 2-Hydroxyphenylsulphur pentafluoride (2-HO-Ph-SF
This compound presents a dual-hazard profile:
-
Corrosivity/Acidity: Derived from the phenolic hydroxyl group.
-
Persistent Fluorination: The pentafluorosulfanyl (
) group is hydrolytically stable and releases hydrogen fluoride (HF) and sulfur oxides (SO ) only under high-temperature incineration.
Waste Stream Classification: Halogenated Organic Waste .
Part 2: Technical Hazard Analysis & Logic
To ensure safety, we must understand the causality behind the disposal protocols. This is not a standard phenol; the fluorine content dictates the disposal path.
The Stability Paradox
Unlike sulfur tetrafluoride (
-
Implication: You cannot "neutralize" the
hazard in the lab using bleach or base baths. The molecule remains intact until subjected to specialized incineration. -
Risk: If disposed of with non-halogenated solvents, it may damage standard incinerators lacking HF scrubbers.
Phenolic Acidity
The electron-withdrawing nature of the
-
Implication: The compound is likely corrosive to skin and mucous membranes.
-
Compatibility: It is incompatible with strong bases (exothermic deprotonation) and strong oxidizers.
Physical & Chemical Data Summary
| Property | Data | Disposal Implication |
| CAS Number | 869365-12-2 (Generic Isomer) | Use for waste labeling/manifesting. |
| Functional Groups | Phenol (-OH), Sulfur Pentafluoride (-SF | Segregate as Acidic, Halogenated Organic . |
| Physical State | Solid (typically) or Viscous Liquid | Solid waste protocols apply for pure substance. |
| Incineration Byproducts | HF, SO | Requires incinerator with alkaline scrubbers. |
Part 3: Waste Segregation & Storage (Self-Validating System)
A self-validating system prevents human error by physical design. Follow this segregation logic:
The "Red Tag" Protocol
-
Primary Container: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers if the substance is wet/acidic, as phenols can corrode certain metals over time.
-
Segregation:
-
DO: Combine with other halogenated solvents (Dichloromethane, Chloroform).
-
DO NOT: Combine with non-halogenated flammables (Acetone, Ethanol) or Oxidizers.
-
-
Labeling: The label must explicitly state "Contains Organic Fluorides" to alert disposal facilities of the HF generation potential.
Decision Logic Diagram
The following diagram illustrates the decision-making process for disposing of 2-Hydroxyphenylsulphur pentafluoride streams.
Figure 1: Decision logic for the safe segregation and packaging of SF5-containing phenolic waste.
Part 4: Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid/Excess Reagent
-
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.
-
Containment: Transfer the solid material into a screw-top glass vial or HDPE bottle.
-
Secondary Packaging: Place the primary container inside a clear, sealable plastic bag (Ziploc type) to contain any potential leakage or external residue.
-
Labeling: Attach a hazardous waste tag.
-
Transfer: Move to the Satellite Accumulation Area (SAA) designated for Solid Hazardous Waste .
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
-
Quenching (If necessary): If the reaction mixture contains reactive reagents (e.g., lithium reagents, acid chlorides), quench them first according to standard protocols. Note: The SF5 group will survive standard aqueous quenching.
-
pH Check: Verify the pH of the waste solution. If highly acidic (pH < 2), neutralize slightly with Sodium Bicarbonate (NaHCO
) to pH 5–9 only if the local waste facility requires neutral pH for organic streams. Do not over-pressurize the container with CO evolution. -
Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams.
-
Transfer: Pour into the Halogenated Waste Carboy .
-
Critical: Do not fill the carboy >90% full.
-
-
Log Entry: Record the volume and approximate concentration of the SF5 compound on the waste log sheet.
Part 5: Emergency Contingencies
Spill Cleanup Procedure
In the event of a benchtop spill:
-
Evacuate & Ventilate: If the spill is significant (>10g) or outside a fume hood, evacuate the immediate area.
-
PPE: Wear chemically resistant gloves, goggles, and a face shield if splashing is possible.
-
Absorb:
-
Liquids: Use a vermiculite or clay-based absorbent.[1] Do not use paper towels for large spills of fluorinated phenols as they can be difficult to fully contain.
-
Solids: Dampen a paper towel (to prevent dust) and carefully wipe up, or use a dedicated HEPA vacuum if available.
-
-
Decontaminate: Wash the surface with a dilute sodium bicarbonate solution (to neutralize the phenol acidity) followed by soap and water.
-
Disposal of Cleanup Materials: All absorbent materials must be bagged and disposed of as Solid Hazardous Waste (contaminated debris).
References
-
Chemical Society Reviews. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Royal Society of Chemistry. Link
-
Fisher Scientific. (2025). Safety Data Sheet: 3-Hydroxyphenylsulfur pentafluoride (Analogous Hazard Data). Thermo Fisher Scientific.[3] Link
-
Enamine. (n.d.).[4] SF5-containing building blocks: Properties and Stability.[5][6] Enamine.net. Link
-
US EPA. (n.d.). Hazardous Waste Generators: Segregation and Management. United States Environmental Protection Agency.[1] Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
